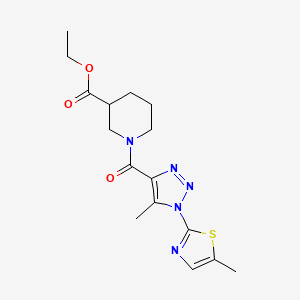

ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate

Description

Ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate is a heterocyclic compound featuring a triazole-thiazole hybrid scaffold. Its structure comprises:

- A carbonyl group at position 4 of the triazole, linked to a piperidine ring.

- An ethyl ester at the 3-position of the piperidine, enhancing lipophilicity and influencing bioavailability.

This compound’s design integrates pharmacophores common in medicinal chemistry: thiazoles (noted for antimicrobial and anticancer activity) and triazoles (valued for metabolic stability and binding affinity). The piperidine moiety may modulate solubility and target engagement, particularly in neurological or oncological targets .

Properties

IUPAC Name |

ethyl 1-[5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carbonyl]piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3S/c1-4-24-15(23)12-6-5-7-20(9-12)14(22)13-11(3)21(19-18-13)16-17-8-10(2)25-16/h8,12H,4-7,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJPHXHUIVDSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCN(C1)C(=O)C2=C(N(N=N2)C3=NC=C(S3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the thiazole and triazole rings, followed by their functionalization and coupling with piperidine and ethyl ester groups. Common reagents used in these steps include thionyl chloride, sodium azide, and various catalysts to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors. For instance, the incorporation of thiazole and piperidine moieties enhances its pharmacological profile. Methods such as base-catalyzed cyclization and coupling reactions are commonly employed to achieve the desired structure .

Antimicrobial Properties

Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial activity. Triazoles have been shown to possess antifungal properties, making them valuable in treating fungal infections. For example, compounds similar to ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate have demonstrated effectiveness against various pathogenic fungi .

Anticancer Activity

Triazole derivatives are also being investigated for their anticancer properties. Studies have shown that certain triazole-containing compounds can inhibit the proliferation of cancer cells by disrupting cellular processes. For instance, some compounds have been tested against breast cancer cell lines (MDA-MB-231) and exhibited promising results . The incorporation of thiazole rings is believed to enhance the anticancer activity due to their ability to interact with biological targets involved in cancer progression.

Anti-inflammatory Effects

There is growing evidence that triazole derivatives can exhibit anti-inflammatory effects. This property makes them candidates for developing new anti-inflammatory drugs. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes, which are crucial in inflammatory pathways .

Pesticidal Activity

Beyond medicinal uses, this compound may also serve as a pesticide or herbicide. Compounds with similar structures have been reported to possess insecticidal and fungicidal properties, making them useful in agricultural settings for crop protection against pests and diseases . The thiazole moiety contributes to the efficacy of these compounds as they can interfere with pest metabolism or development.

Case Study 1: Antimicrobial Efficacy

A study published in Frontiers in Molecular Biosciences examined various triazole derivatives for their antimicrobial efficacy. The results indicated that compounds with structural similarities to this compound displayed significant activity against several strains of bacteria and fungi .

Case Study 2: Anticancer Activity

In another study focusing on triazoles as anticancer agents, researchers synthesized a series of compounds based on the triazole framework. These compounds were tested against multiple cancer cell lines, revealing that some derivatives exhibited potent cytotoxic effects. The study highlighted the importance of substituents like thiazoles in enhancing biological activity .

Mechanism of Action

The mechanism of action of ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and properties can be contextualized against structurally related triazole derivatives (Table 1):

Table 1: Comparison of Key Triazole-Based Analogues

Key Observations:

Substituent Effects on Bioactivity: The phenylaminoethyl and 2-chlorophenyl substituents in analogues from exhibit moderate antiproliferative activity (~68–70% inhibition). However, bulky groups (e.g., norbornane in ) reduce activity, suggesting steric hindrance limits target binding. The target compound’s 5-methylthiazol-2-yl group introduces a sulfur-containing heterocycle, which may enhance hydrophobic interactions or modulate electron distribution compared to phenyl-based substituents. Thiazoles are known to improve metabolic stability and kinase inhibition .

Role of the Piperidine Ester :

- The piperidine-3-carboxylate moiety distinguishes the target compound from simpler esters (e.g., ’s carbohydrazide). Piperidine rings often enhance blood-brain barrier penetration or GPCR binding, though specific data for this compound are lacking .

- The ethyl ester may prolong half-life compared to carboxylic acids, as seen in ’s low-activity triazole acids.

Synthetic Accessibility :

- Analogues like those in are synthesized via Huisgen cycloaddition (azide-alkyne) or hydrazide condensation. The target compound likely requires similar strategies but with specialized reagents (e.g., 5-methylthiazol-2-yl azides) to introduce the thiazole group.

Crystallographic Insights :

- Tools like SHELXL () and WinGX () enable structural validation. For example, the triazole-thiazole dihedral angle could influence conformational stability, a factor critical for target binding .

Limitations and Opportunities:

- Data Gaps: No direct biological data exist for the target compound, necessitating empirical testing against cancer cell lines (e.g., NCI-60 panel) and pharmacokinetic profiling.

- Optimization Potential: Hybridizing the thiazole with piperidine could synergize anticancer effects, as seen in kinase inhibitors like dasatinib. Further substitutions (e.g., fluorination of the thiazole) might enhance potency .

Biological Activity

Ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

- Molecular Formula : C₁₅H₁₆N₆O₃S

- Molecular Weight : 392.5 g/mol

- CAS Number : 1251612-94-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. The structural features of these compounds significantly influence their cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of various triazole derivatives using MTT assays. The results indicated that compounds with thiazole moieties exhibited significant antiproliferative activity against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For instance, one derivative demonstrated an IC50 value of approximately 1.61 µg/mL against A549 cells, indicating potent anticancer activity .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound A | A549 | 1.61 |

| Compound B | MCF7 | 2.00 |

| Ethyl Triazole Derivative | A549 | 1.98 |

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Thiazole and triazole rings are known for their ability to inhibit bacterial growth and have been incorporated into various antimicrobial agents.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural components. The presence of the thiazole ring enhances the lipophilicity and bioavailability of the compound, which is crucial for its interaction with biological targets .

Key Findings from SAR Studies

- Thiazole Ring : Essential for enhancing cytotoxicity.

- Triazole Moiety : Contributes to increased antimicrobial activity.

- Piperidine Structure : Influences the overall stability and solubility in biological systems.

Q & A

Q. What are the optimal synthetic routes for ethyl 1-(5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carbonyl)piperidine-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Triazole-thiazole core formation : React 5-methylthiazol-2-amine with nitrous acid to generate a diazonium intermediate, followed by cyclization with ethyl propiolate to form the triazole-thiazole scaffold .

Piperidine coupling : Use a coupling reagent (e.g., DCC or EDCI) to attach the triazole-thiazole carbonyl group to the piperidine-3-carboxylate core under anhydrous conditions .

Esterification : Protect the carboxylate group using ethyl chloroformate in the presence of a base (e.g., triethylamine) .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions. For example, the thiazole proton resonates at δ 7.2–7.5 ppm, while the triazole carbonyl appears at ~170 ppm in C NMR .

- IR : Identify carbonyl stretches (C=O at ~1680–1720 cm) and aromatic C-H bends (thiazole/triazole rings at ~750–850 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected [M+H]: ~435.15 Da) .

Q. What are the key considerations for purification and stability during synthesis?

- Methodological Answer :

- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for final product isolation. Intermediate solids can be recrystallized from ethanol/water mixtures .

- Stability : Store the compound at –20°C under argon to prevent ester hydrolysis or thiazole oxidation. Monitor degradation via periodic HPLC analysis .

Q. How is the molecular structure confirmed via X-ray crystallography?

- Methodological Answer :

- Crystallization : Grow single crystals via slow evaporation of a saturated dichloromethane/hexane solution.

- Data Collection : Use a diffractometer (Cu-Kα radiation, λ = 1.54178 Å) to collect data at 100 K.

- Analysis : Refine the structure using SHELXL; confirm bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles (thiazole-triazole plane: ~15° from piperidine) .

Q. What are the solubility properties and formulation strategies for in vitro assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.